1-(2,6-Diphenylpyridin-4-yl)ethanone
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Overview
Description
1-(2,6-Diphenylpyridin-4-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with phenyl groups at the 2 and 6 positions and an ethanone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diphenylpyridin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diphenylpyridine with an appropriate ethanone derivative under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Diphenylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyridine ring.
Scientific Research Applications
1-(2,6-Diphenylpyridin-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Diphenylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Diphenylpyridin-4-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
2,6-Diphenylpyridine: Lacks the ethanone group but shares the phenyl-substituted pyridine core.
4-(2,6-Diphenylpyridin-4-yl)benzonitrile: Contains a benzonitrile group instead of an ethanone group.
Uniqueness
1-(2,6-Diphenylpyridin-4-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group
Properties
Molecular Formula |
C19H15NO |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(2,6-diphenylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C19H15NO/c1-14(21)17-12-18(15-8-4-2-5-9-15)20-19(13-17)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
HSSXLSYMFYXQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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